molecular formula C24H19ClN6O4S B2824783 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine CAS No. 893785-55-2

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine

Cat. No.: B2824783
CAS No.: 893785-55-2
M. Wt: 522.96
InChI Key: DJZBPKAFBZURFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 893785-55-2; molecular formula: C₂₄H₁₉ClN₆O₄S) is a triazoloquinazoline derivative characterized by a benzenesulfonyl group at position 3, a chlorine substituent at position 7, and a piperazine moiety at position 3. The piperazine is further functionalized with a furan-2-carbonyl group, distinguishing it from simpler analogs.

Properties

IUPAC Name

[4-[3-(benzenesulfonyl)-7-chlorotriazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O4S/c25-16-8-9-19-18(15-16)21(29-10-12-30(13-11-29)24(32)20-7-4-14-35-20)26-22-23(27-28-31(19)22)36(33,34)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZBPKAFBZURFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and furoyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a triazoloquinazoline core with multiple derivatives, differing primarily in substituents at positions 3, 5, and 5. Below is a detailed comparison:

Key Structural and Functional Differences

Sulfonyl Group Variations: The target compound and its analogs (e.g., ) feature benzenesulfonyl or substituted benzenesulfonyl groups at position 3. The benzenesulfonyl moiety is critical for π-π stacking interactions in enzyme binding, while ethyl or isopropyl substituents (as in ) may enhance membrane permeability .

Piperazine vs. Piperidine vs. Amine Substituents :

  • The furan-2-carbonyl-piperazine group in the target compound introduces both hydrogen-bonding (via carbonyl) and hydrophobic (via furan) interactions. Piperazine derivatives are often used to improve solubility and pharmacokinetics .
  • Piperidine analogs (e.g., ) sacrifice hydrogen-bonding capacity but may improve blood-brain barrier penetration due to increased lipophilicity.
  • Simple amine substituents (e.g., ) are metabolically vulnerable, as seen in related compounds undergoing rapid N-dealkylation .

Chlorine Position and Bioactivity :

  • The 7-chloro substituent is conserved across most analogs, suggesting its role in electronic modulation of the triazoloquinazoline core. Chlorine’s electron-withdrawing effect may stabilize the aromatic system and enhance binding to electron-rich targets .

Biological Activity

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines and features a unique structure that may contribute to its pharmacological properties. The following sections detail its synthesis, biological activity, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C26H23ClN6O3SC_{26}H_{23}ClN_{6}O_{3}S, with a molecular weight of approximately 522.98 g/mol. Its structural representation includes a triazole ring fused to a quinazoline moiety and various substituents such as a chloro group and a benzenesulfonyl group.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes.
  • Introduction of Substituents : Various groups are introduced via substitution reactions, including chlorination and sulfonation processes.

Antihypertensive Effects

Research has indicated that derivatives of triazoloquinazolines exhibit significant antihypertensive effects. For instance, a study evaluated the in vivo antihypertensive activity using the tail cuff method on rats and mice. Some compounds demonstrated valuable effects on heart rate and blood pressure regulation, suggesting potential as adrenoblockers and cardiac stimulants .

Antimicrobial Activity

The antimicrobial activity of related quinazoline derivatives has been extensively studied. These compounds were screened against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Aspergillus niger). The minimum inhibitory concentrations (MICs) were determined using standard methods like the broth microdilution technique . Notably, derivatives bearing halogen groups showed particularly strong antimicrobial activity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The inhibition of these targets can lead to significant biological effects such as modulation of blood pressure or antimicrobial action.

Case Studies

  • Antihypertensive Study : A series of synthesized triazoloquinazoline derivatives were evaluated for their antihypertensive properties in an experimental model. Compounds that effectively reduced blood pressure without causing tachycardia were highlighted as promising candidates for further development .
  • Antimicrobial Screening : A comprehensive screening of 30 new quinazoline derivatives revealed potent antibacterial and antifungal activities against multiple strains. The study emphasized the importance of structural modifications in enhancing efficacy against resistant bacterial strains .

Data Summary

Activity Tested Compounds Results
AntihypertensiveVarious derivativesSignificant reduction in BP
Antimicrobial30 new derivativesEffective against S. aureus, E. coli
MechanismInteraction studiesInhibition of specific enzymes

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(furan-2-carbonyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclization and sulfonylation. Key steps include:

  • Triazoloquinazoline Core Formation : Cyclocondensation of hydrazine derivatives with quinazoline precursors under reflux conditions (e.g., ethanol, 5–8 hours) .
  • Sulfonylation : Reaction with benzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to install the benzenesulfonyl group .
  • Piperazine Substitution : Coupling with furan-2-carbonyl chloride via nucleophilic acyl substitution, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .
  • Yield Optimization : Control of temperature (±2°C), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are critical .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities in regiochemistry?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing triazole vs. quinazoline protons) and confirms substitution patterns. For example, aromatic protons in the benzenesulfonyl group appear as a multiplet at δ 7.29–7.42 ppm .
  • LC-MS : Validates molecular weight (e.g., m/z ~580–600 range) and detects impurities. High-resolution MS resolves isotopic clusters for Cl/F-containing derivatives .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., triazole-quinazoline fusion geometry) by analyzing bond lengths and angles .

Q. What preliminary biological activities are reported for structurally analogous triazoloquinazoline derivatives?

  • Methodological Answer :

  • Anti-inflammatory Activity : Analogous compounds (e.g., 5,7-disubstituted triazoloquinazolines) show moderate COX-2 inhibition (IC₅₀ ~10–50 µM) in RAW 264.7 macrophage assays .
  • Antimicrobial Potential : Triazolo-pyrazine derivatives exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption mechanisms .
  • Cytotoxicity Screening : MTT assays on HepG2 cells reveal EC₅₀ values >100 µM, suggesting low baseline toxicity for further optimization .

Advanced Research Questions

Q. How can reaction pathways be optimized to mitigate competing side reactions during triazoloquinazoline cyclization?

  • Methodological Answer :

  • Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., hydrazone byproducts from incomplete cyclization) .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine accelerate cyclization, reducing reaction time from 24 hours to 8 hours .
  • Solvent Effects : Polar aprotic solvents (DMF/DMSO) enhance cyclization efficiency vs. protic solvents (ethanol), which promote hydrolysis .

Q. What structure-activity relationship (SAR) strategies improve target selectivity in triazoloquinazoline-based inhibitors?

  • Methodological Answer :

  • Substituent Variation :
  • Benzenesulfonyl Group : Electron-withdrawing groups (e.g., -NO₂) at the para position enhance kinase inhibition (e.g., CDK2, Kd ~0.8 µM) .
  • Furan-2-carbonyl : Replacing with thiophene-2-carbonyl increases logP by 0.5 units, improving blood-brain barrier penetration .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., EGFR kinase), guiding substitutions at C-7 (chloro→fluoro) for tighter π-stacking .

Q. How do researchers resolve contradictions in reported biological activity data for similar compounds?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-luminescence vs. colorimetric) to isolate variability .
  • Meta-Analysis : Compare IC₅₀ ranges across 10+ studies to identify outliers. For example, COX-2 inhibition discrepancies (±15 µM) may stem from enzyme source (human recombinant vs. murine) .
  • Proteomic Profiling : Use phospho-antibody arrays to confirm off-target effects (e.g., JNK activation) that skew activity interpretations .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Detect impurities <0.1% using C18 columns (5 µm, 250 mm) with gradient elution (0.1% TFA in acetonitrile/water) .
  • NMR Relaxation Editing : Suppress dominant parent compound signals to amplify impurity peaks (e.g., residual hydrazine at δ 3.1 ppm) .
  • ICP-MS : Quantify heavy metal catalysts (e.g., Pd <10 ppm) from cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.